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molecular formula C10H12S B8385215 2-Methyl-thiochromane

2-Methyl-thiochromane

Cat. No. B8385215
M. Wt: 164.27 g/mol
InChI Key: PCRJGAAYKMGCHL-UHFFFAOYSA-N
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Patent
US04638070

Procedure details

83 gr. (0.5M) of 2-methyl-thiochromane are treated with 43.2 ml of propionyl chloride (0.5M) in the presence of 73 gr. of AlCl3 (0.55M) in 750 ml of 1,2-dichloroethylene in the already described preceding examples. 64 gr. of 2-methyl-6-propionyl-thiochromane are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
43.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:11][CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[S:3]1.[C:12](Cl)(=[O:15])[CH2:13][CH3:14].[Al+3].[Cl-].[Cl-].[Cl-]>ClC=CCl>[CH3:1][CH:2]1[CH2:11][CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:12](=[O:15])[CH2:13][CH3:14])[CH:8]=2)[S:3]1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1SC2=CC=CC=C2CC1
Name
Quantity
43.2 mL
Type
reactant
Smiles
C(CC)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Three
Name
Quantity
750 mL
Type
solvent
Smiles
ClC=CCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1SC2=CC=C(C=C2CC1)C(CC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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